Diisodecyl phthalate
Description
Properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274032 | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diisodecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisodecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-''isodecyl'' phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-58 °F (NTP, 1992), -50 °C | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Single-Esterification
In the first stage, phthalic anhydride and isodecanol react at 140–150°C for 10 minutes under nitrogen. The molar ratio of isodecanol to phthalic anhydride is critical, typically maintained at 2.1:1 to 3.0:1. Excess alcohol ensures complete conversion of the anhydride to monoesters. This step is exothermic and irreversible, forming phthalic monoisodecyl ester acid.
Double Esterification
The monoester undergoes further reaction with excess isodecanol at 180–240°C using titanium isopropylate (Ti(OCH(CH3)2)4) as a catalyst. Key parameters include:
-
Catalyst concentration : 0.02–1.0 wt% relative to total reactants.
-
Reaction time : 3–6 hours, with shorter times (3–4 hours) preferred to minimize decomposition.
The double esterification is reversible and endothermic, requiring precise temperature control to drive the equilibrium toward DIDP formation.
Catalyst Optimization
Titanium isopropylate is favored for its high activity and selectivity. Experimental data from the patent demonstrate the impact of catalyst concentration on product quality (Table 1):
Table 1: Effect of Catalyst Concentration on DIDP Properties
| Catalyst (wt%) | Acid Value (mg KOH/g) | Color Index (Pt-Co) | Ester Content (%) |
|---|---|---|---|
| 0.02 | 0.05 | 35 | 99.5 |
| 0.05 | 0.03 | 30 | 99.7 |
| 0.30 | 0.02 | 15 | 99.9 |
Higher catalyst loads (0.3 wt%) reduce acid value and improve color clarity but increase production costs.
Post-Treatment and Refining
Dealcoholization
Unreacted isodecanol is removed via vacuum distillation (-0.085 to -0.095 MPa) at 170–180°C. This step ensures high ester purity by eliminating residual alcohols that could affect product stability.
Alkali Cleaning and Washing
Crude DIDP is treated with 5% sodium hydroxide solution at 90–95°C to neutralize acidic impurities. Two alkali washes followed by hot water rinses (pH 7–8) yield a neutral product.
Stripping
Steam distillation at 180±5°C removes low-boiling compounds, resulting in DIDP with:
Comparative Analysis with Traditional Methods
The patented method offers distinct advantages over conventional DOP synthesis:
-
No decolorization step : The absence of activated carbon treatment simplifies the process and reduces waste.
-
Higher yield : DIDP achieves 99.9% purity versus 98–99% for DOP.
-
Enhanced properties : DIDP exhibits lower volatility (weight loss <0.1% at 200°C) and superior electrical resistance (volume resistivity >1×10^12 Ω·cm) compared to DOP.
Industrial Scalability and Applications
Batch processes described in the patent (e.g., 285g phthalic anhydride scaled to 766g isodecanol) demonstrate feasibility for industrial production. DIDP’s thermal stability makes it ideal for:
Chemical Reactions Analysis
Hydrolysis and Degradation
As an ester, DIDP undergoes hydrolysis under acidic or alkaline conditions, though its high molecular weight and branching impede reaction rates compared to lower phthalates:
| Condition | Products | Reaction Rate |
|---|---|---|
| Strong acid (H₂SO₄) | Phthalic acid + Isodecanol | Slow (limited solubility) |
| Strong base (NaOH) | Disodium phthalate + Isodecanol | Moderate (accelerated at high temps) |
Experimental data indicate DIDP’s hydrolysis half-life exceeds years under ambient conditions due to its low water solubility . This stability contributes to its persistence in environmental matrices.
Reactivity with Other Chemicals
DIDP’s ester groups participate in reactions typical of phthalates:
Acid-Base Reactions
-
Reacts exothermically with strong acids (e.g., HCl, HNO₃), producing alcohols and acidic byproducts .
-
Generates heat and flammable hydrogen gas when exposed to alkali metals (e.g., Na, K) or hydrides .
Oxidative Reactions
-
DIDP resists oxidation under standard conditions but decomposes at high temperatures (>200°C), releasing CO₂ and volatile organic compounds .
Interactions with Polymers
As a plasticizer, DIDP forms secondary bonds with PVC chains via dipole interactions, enhancing flexibility without covalent bonding .
Biochemical Interactions
DIDP interacts with nuclear receptors, influencing lipid metabolism pathways:
PPAR/RXR Binding
Computational docking studies reveal DIDP’s affinity for peroxisome proliferator-activated receptors (PPARs) and retinoid X receptor-α (RXRα) in fish:
| Receptor | Binding Affinity (, M) |
|---|---|
| PPARα | |
| PPARγ | |
| RXRα |
DIDP’s hydrophobic structure enables stronger binding to RXRα than PPARs, potentially disrupting lipid homeostasis in aquatic organisms .
Metabolic Activation
In vitro studies show DIDP upregulates genes involved in fatty acid metabolism (e.g., FABP) in hepatocytes, suggesting peroxisome proliferation . Chronic exposure in rodents correlates with hepatic hypertrophy and lipid accumulation .
Environmental Reactivity
Scientific Research Applications
Plasticizer in PVC
- Construction Materials : DiDP is extensively used in building materials such as flooring, roofing, and wall coverings. Its incorporation into these materials enhances flexibility and impact resistance.
- Automotive Applications : It is found in automotive parts, including undercoatings and sealants that require durability and resistance to environmental stressors.
- Consumer Products : DiDP is present in various consumer items, including toys (though restricted in some jurisdictions), packaging materials, and medical devices .
Non-PVC Applications
Beyond PVC, DiDP serves as a plasticizer in:
- Adhesives : Improves the bonding properties and flexibility of adhesives used in various applications.
- Printing Inks : Enhances the flow and application properties of inks.
- Anti-Corrosion Coatings : Used in paints and coatings to provide protective qualities against corrosion .
Regulatory Concerns
The use of DiDP has raised health and environmental concerns due to its potential endocrine-disrupting properties. The U.S. Environmental Protection Agency (EPA) has evaluated DiDP under the Toxic Substances Control Act (TSCA) and identified potential risks associated with certain conditions of use, particularly for female workers of reproductive age . Similar assessments have been conducted by agencies such as Health Canada and the European Chemicals Agency (ECHA), leading to regulatory restrictions in specific applications, especially toys .
Toxicokinetics Study
A significant study conducted on rats evaluated the toxicokinetics of DiDP, revealing that it was distributed across various tissues after administration. The study highlighted the need for further risk assessments regarding human exposure, especially considering the widespread use of plastics containing DiDP .
Human Exposure Assessment
Research utilizing oxidative metabolites as biomarkers indicated that human exposure to DiDP occurs through various pathways, including inhalation and dermal contact with products containing this compound. This study underscores the importance of monitoring exposure levels among susceptible populations such as children and pregnant women .
Environmental Impact
DiDP's environmental fate has been studied extensively. When released into aquatic environments, it tends to accumulate in sediments rather than water columns, which poses risks to aquatic life but minimizes direct human exposure through drinking water sources . Regulatory agencies continue to monitor its environmental impact to ensure compliance with safety standards.
Data Summary Table
| Application Area | Specific Uses | Regulatory Status |
|---|---|---|
| PVC Products | Flooring, roofing, automotive parts | Restricted in toys |
| Non-PVC Products | Adhesives, printing inks | Under evaluation by regulatory bodies |
| Environmental Impact | Accumulates in sediments | Monitored by EPA and ECHA |
Mechanism of Action
Diisodecyl phthalate exerts its effects primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the plastic. In biological systems, this compound and its metabolites can interact with hormone receptors, potentially disrupting endocrine function. This interaction can lead to various health effects, including reproductive toxicity and developmental issues .
Comparison with Similar Compounds
Table 1: Physical Properties of DIDP and Analogues
| Compound | Molecular Weight (g/mol) | Alkyl Chain Length | Boiling Point (°C) | Viscosity (mPa·s) | Primary Applications |
|---|---|---|---|---|---|
| DIDP | 446.7 | C10 (branched) | >316 | 50–125 | PVC coatings, viscosity calibration |
| DINP | 418.6 | C9 (branched) | >300 | ~80 | Toys, flooring, automotive parts |
| DEHP | 390.6 | C8 (branched) | 385 | 56 | Medical tubing, legacy plastics |
| DPHP | 446.7 | C10 (branched) | N/A | N/A | PVC replacement for DEHP |
| DINCH | 424.7 | C9 (cyclohexane) | N/A | N/A | Food-contact materials, toys |
| TOTM | 546.8 | C8 (trimellitate) | 414 | 155 | High-temperature cables |
Key Differences :
- Alkyl Chain Length : DIDP’s C10 chains confer higher thermal stability and lower migration rates compared to DEHP (C8) and DINP (C9) .
- Viscosity : DIDP’s viscosity profile makes it suitable for industrial calibration, unlike DEHP or DINP .
- Volatility : Longer alkyl chains reduce volatility, enhancing DIDP’s performance in high-temperature applications .
Toxicity and Metabolism
- Metabolites: DIDP is metabolized into monocarboxyisononyl phthalate (MCNP), while DINP produces monocarboxyisooctyl phthalate (MCOP). Both metabolites are urinary biomarkers, but DIDP’s isomers complicate detection .
- Exposure : Children exhibit higher urinary concentrations of DIDP metabolites than adults, suggesting greater susceptibility .
- Health Effects : DIDP exacerbates formaldehyde-induced neurotoxicity in mice, raising concerns about cumulative effects . In contrast, DEHP and DINP are more strongly linked to endocrine disruption .
Environmental Behavior
- Regulatory Status: DIDP and DINP are replacing DEHP in Europe and North America, but they face restrictions in children’s products due to unresolved toxicity risks .
- Alternatives: Non-phthalates like DINCH (hydrogenated DINP) and TOTM are marketed as safer, but their environmental impacts remain understudied .
Biological Activity
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Understanding the biological activity of DIDP is crucial due to its widespread use and potential health implications. This article explores its biological effects, metabolism, toxicity, and relevant case studies.
DIDP is a diester derived from phthalic acid and is characterized by its high molecular weight. It is primarily used to enhance the flexibility and durability of plastics. The metabolism of DIDP involves rapid hydrolysis into monoesters, which are further oxidized to form secondary metabolites. Studies indicate that these secondary metabolites are more consistently detected in urine than primary metabolites, suggesting they serve as sensitive biomarkers for exposure assessment .
Table 1: Metabolites of DIDP
| Metabolite | Type | Detection Frequency |
|---|---|---|
| Mono(2-ethylhexyl) phthalate (MEHP) | Primary metabolite | ~10% of samples |
| Monoisodecyl phthalate (MIDP) | Secondary metabolite | ~90% of samples |
Acute and Chronic Toxicity
DIDP has been evaluated for its toxicological effects in several animal studies. Key findings include:
- Acute Toxicity : DIDP exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a mild skin and eye irritant but not a skin sensitizer .
- Chronic Toxicity : Long-term studies have shown that DIDP can lead to increased liver weights and lipid metabolism alterations at doses above 120 mg/kg/day in rats. The No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg/day .
Developmental and Reproductive Effects
Research indicates that DIDP may have developmental effects, particularly in offspring. In two-generation reproduction studies, increased liver and kidney weights were observed in parental animals, along with reduced pup survival rates in the F2 generation . The NOAEL for fertility was established at 427-927 mg/kg/day, indicating potential risks at higher exposure levels .
Human Exposure Studies
Human biological monitoring has revealed significant exposure levels to DIDP among children compared to adults. A study utilizing data from the National Health and Nutrition Examination Survey (NHANES) found median concentrations of secondary metabolites in urine samples indicating widespread exposure .
Allergic Reactions
A notable case involved a 64-year-old woman who developed severe allergic contact dermatitis after wearing PVC wristbands containing DIDP. Patch testing confirmed a positive reaction to DIDP, highlighting the potential for allergic responses in sensitive individuals .
Regulatory Status and Risk Assessment
The U.S. Environmental Protection Agency (EPA) has classified DIDP as "Likely to Be Carcinogenic to Humans" based on evidence from animal studies showing elevated incidences of liver tumors and leukemia in exposed rats . The agency's risk evaluation includes assessing both carcinogenic and non-carcinogenic responses, focusing on PPARα activation as a mechanism of action for liver toxicity .
Table 2: Summary of Toxicity Data for DIDP
| Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Study Type |
|---|---|---|---|
| Liver Effects | 60 | 120 | Repeated Dose Study |
| Developmental Toxicity | 9 | 38 | Two-Generation Study |
| Fertility | 427-927 | Not established | Reproductive Study |
Q & A
Q. What standardized methodologies are recommended for determining the physical-chemical properties of DIDP (e.g., viscosity, solubility)?
Researchers should prioritize methods validated by authoritative bodies like the U.S. EPA. For viscosity, surface light scattering (SLS) and high-pressure measurements (0–100°C, up to 1 GPa) are robust techniques, as demonstrated in studies by Froeba et al. (2007) and Harris & Bair (2007) . The EPA’s Draft Physical Chemistry Assessment (2024) outlines a systematic review protocol for compiling measured and estimated data, including quality evaluation criteria for parameters like log Kow and vapor pressure . Refer to Table 2-1 in EPA (2024) for aggregated property datasets .
Q. How can researchers assess DIDP exposure in human populations?
Human biomonitoring via urinary metabolites (e.g., mono-isodecyl phthalate) is the gold standard. The NHANES 2017-2018 survey provides protocols for metabolite quantification using HPLC-MS/MS, with detection limits and inter-laboratory validation steps . Epidemiological studies should align with EPA’s Draft Risk Evaluation framework, integrating exposure pathways (dermal, inhalation, ingestion) and population-specific factors (e.g., occupational vs. general) .
Q. What experimental designs are appropriate for acute and chronic toxicity studies of DIDP?
Follow OECD Guidelines 407 (repeated-dose 28-day study) and 453 (chronic toxicity/carcinogenicity). Kharlamova et al. (2020) validated tiered approaches: acute (LD50 determination), subchronic (90-day oral gavage in rodents), and chronic (2-year bioassays). Include endpoints for hepatotoxicity, endocrine disruption, and reproductive effects, with dose-response modeling using benchmark dose (BMD) software .
Advanced Research Questions
Q. How can researchers resolve contradictions in DIDP’s toxicological data across studies?
Conduct systematic reviews with predefined inclusion/exclusion criteria, as outlined in EPA’s Systematic Review Protocol (2024). Prioritize studies with robust blinding, OECD-compliant protocols, and adequate sample sizes. For example, discrepancies in hepatotoxicity thresholds may arise from differences in species (rat vs. mouse), metabolic pathways, or purity of DIDP isomers. Meta-analyses should weight data by Klimisch score (e.g., reliability ratings from EPA’s Data Quality Evaluation) .
Q. What advanced methodologies are available to study DIDP’s interactions in chemical mixtures?
Use factorial design experiments to assess additive/synergistic effects. For example, combine DIDP with DEHP or DINP at environmentally relevant ratios. The National Academies (2017) recommends ToxCast high-throughput screening for endocrine disruption potential, coupled with pharmacokinetic modeling (e.g., GastroPlus) to predict tissue-specific bioaccumulation . Transcriptomics (RNA-seq) and metabolomics (LC-HRMS) can identify non-linear mixture effects .
Q. How can researchers address gaps in DIDP’s environmental fate data for regulatory risk assessment?
Apply fugacity modeling (Level III or IV) to predict partitioning across air, water, and soil matrices. The EPA’s Draft Fate Assessment (2024) identifies critical data needs: anaerobic degradation rates in sediment, and adsorption coefficients (Koc) for branched vs. linear isomers. Field validation using passive samplers (e.g., PUF disks for air, PE tubes for water) is advised, with QA/QC steps per ISO/IEC 17025 .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing low-dose effects of DIDP?
Use Bayesian hierarchical models to account for non-monotonic dose responses (NMDRs), particularly for endocrine endpoints. The EPA’s Low-Dose Toxicity Strategy (2017) emphasizes benchmark dose lower confidence limits (BMDL) over NOAEL/LOAEL for risk characterization. For epidemiological data, apply causal inference methods (e.g., g-computation) to adjust for confounding phthalate mixtures .
Q. How should researchers validate tentative safe exposure levels (TSELs) for occupational settings?
Kharlamova et al. (2020) derived a TSEL of 1.0 mg/m³ (vapor + aerosol) using NOAELs from subchronic inhalation studies in rats, adjusted with uncertainty factors (UF=100). Confirm via cross-species extrapolation (allometric scaling) and biomonitoring in occupational cohorts (e.g., PVC manufacturing workers). Compare with EPA’s reference dose (RfD) for consistency .
Q. Tables Referenced in EPA Reports
- Table 2-1 (EPA, 2024) : Aggregates DIDP’s physical-chemical properties (e.g., log Kow=9.1, water solubility=0.0027 mg/L) from 18 studies, with reliability ratings .
- EPA’s Data Extraction File (2024c) : Lists 32 toxicity studies, including Klimisch scores and endpoints (e.g., BMD10 for liver hypertrophy=45 mg/kg/day) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
